molecular formula C13H11Cl B042959 4-Chlorodiphenylmethane CAS No. 831-81-2

4-Chlorodiphenylmethane

Cat. No.: B042959
CAS No.: 831-81-2
M. Wt: 202.68 g/mol
InChI Key: NPOGRKGIBGKRNI-UHFFFAOYSA-N
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Preparation Methods

4-Chlorodiphenylmethane can be synthesized through several methods:

    Radical Substitution Reaction: One common method involves the radical substitution reaction between diphenylmethane and chlorine gas.

    Industrial Production: In industrial settings, the compound is often produced by the chlorination of diphenylmethane using chlorine gas in the presence of a catalyst.

Chemical Reactions Analysis

4-Chlorodiphenylmethane undergoes various chemical reactions, including:

The major products formed from these reactions include diphenylmethanol, diphenylmethane, and various substituted diphenylmethane derivatives .

Mechanism of Action

The mechanism of action of 4-chlorodiphenylmethane involves its ability to act as an electrophile in various chemical reactions. The chlorine atom attached to the diphenylmethane moiety makes the compound highly reactive towards nucleophiles. This reactivity is exploited in many synthetic processes to introduce the diphenylmethyl group into target molecules . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Properties

IUPAC Name

1-benzyl-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOGRKGIBGKRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1073238
Record name Benzene, 1-chloro-4-(phenylmethyl)-
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Molecular Weight

202.68 g/mol
Source PubChem
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Physical Description

mp = 7.5 deg C; [HSDB]
Record name (4-Chlorophenyl)phenylmethane
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Boiling Point

298 °C @ 742 MM HG
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Solubility

INSOL IN WATER, SOL IN ACETONE
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Density

1.1247 @ 20 °C/20 °C
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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CAS No.

831-81-2
Record name (4-Chlorophenyl)phenylmethane
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Record name p-Chlorobenzylbenzene
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Record name Benzene, 1-chloro-4-(phenylmethyl)-
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Record name 4-Chlorodiphenylmethane
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Record name 4-CHLORODIPHENYLMETHANE
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Melting Point

7.5 °C
Record name (4-CHLOROPHENYL)PHENYLMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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